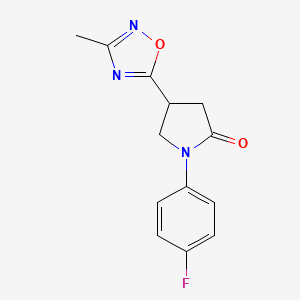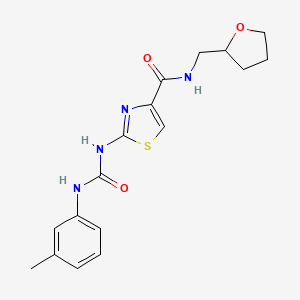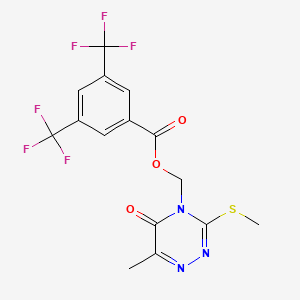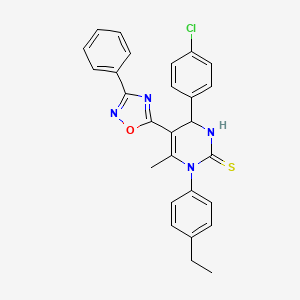![molecular formula C24H22N2O3S3 B2474439 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 868676-28-2](/img/structure/B2474439.png)
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C24H22N2O3S3 and its molecular weight is 482.63. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Synthesis and Characterization
The compound has been used in molecular synthesis, where it was prepared and fully analyzed, characterizing its structure via various spectroscopic methods like UV, IR, and mass spectral data. These compounds, bearing different substituents, have been synthesized and characterized structurally, revealing details about their molecular conformations and supramolecular aggregation (Manolov, Ivanov, & Bojilov, 2021; Sagar, Yathirajan, Rathore, & Glidewell, 2018).
Bioactivity and Pharmacological Properties
The derivatives of this compound have been studied for their bioactivity. They demonstrated psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screening. Some synthesized compounds displayed antimicrobial action, and attempts were made to correlate the biological results with their structural characteristics and physicochemical parameters (Zablotskaya et al., 2013).
Antimicrobial and Cytotoxic Activities
The synthesized thiazole derivatives of the compound have been evaluated for their antimicrobial and cytotoxic activities. Certain derivatives have shown the highest antibacterial activity and anticandidal effect against specific strains. Moreover, the cytotoxic activity of these compounds was tested against various human leukemia cells and mouse embryonic fibroblast cells, indicating their potential in medical and biological applications (Dawbaa et al., 2021).
Antitumor Activities
The compound's derivatives have also been investigated for their antitumor properties. The reactivity of these derivatives was explored in vitro for antimalarial activity, revealing specific derivatives with excellent antimalarial activity. Moreover, molecular docking studies of these compounds indicated their potential activity against targets like Plasmepsin-1, Plasmepsin-2, and SARS-CoV-2's main protease and Spike Glycoprotein, suggesting their use in antitumor and antiviral research (Fahim & Ismael, 2021).
Cancer Cell Line Evaluation
These derivatives have been used in the synthesis of various heterocyclic compounds showing high inhibitory effects when screened in vitro for antiproliferative activity against multiple human cancer cell lines. This highlights the compound's potential as a cornerstone in the development of new therapeutic agents (Shams, Mohareb, Helal, & Mahmoud, 2010).
Mécanisme D'action
Target of Action
Similar compounds with a 1,3-benzothiazol-2-yl structure have been associated with antinociceptive activity , suggesting potential targets within pain signaling pathways.
Mode of Action
Compounds with similar structures have shown to interact with oxygen and nitrogen nucleophiles . This interaction leads to the displacement of one of the 1,3-benzothiazol-2-ylsulfanyl groups , which could potentially alter the activity of the target proteins.
Biochemical Pathways
Given the potential antinociceptive activity of similar compounds , it is plausible that this compound may influence pain signaling pathways.
Result of Action
Similar compounds have shown significant antinociceptive activity in various tests , suggesting that this compound may have similar effects.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S3/c27-21(14-15-32(28,29)16-8-2-1-3-9-16)26-24-22(17-10-4-6-12-19(17)30-24)23-25-18-11-5-7-13-20(18)31-23/h1-3,5,7-9,11,13H,4,6,10,12,14-15H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRPDECHOKSNDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-1-morpholinoethanone](/img/structure/B2474356.png)



![4-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)-4-oxobutanoic acid](/img/structure/B2474363.png)
![3,4-dichloro-1-[(3-chlorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2474366.png)

![(E)-3-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2474372.png)



![(3aR,6aS)-2-[2-(3-methoxyphenoxy)ethyl]-5-(thiophene-2-sulfonyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2474377.png)
![3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B2474378.png)
